molecular formula C6H6Cl2N2 B1590527 2,3-Dichloro-5,6-dimethylpyrazine CAS No. 32493-79-1

2,3-Dichloro-5,6-dimethylpyrazine

Cat. No. B1590527
CAS RN: 32493-79-1
M. Wt: 177.03 g/mol
InChI Key: ZSOPOANLAMBETK-UHFFFAOYSA-N
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Description



  • 2,3-Dichloro-5,6-dimethylpyrazine (CAS Number: 32493-79-1) is a chemical compound with the molecular formula C6H6Cl2N2 .

  • It is a solid compound with a molecular weight of 177.03 g/mol .

  • The IUPAC name for this compound is 2,3-dichloro-5,6-dimethylpyrazine .

  • It is commonly used as a reagent in organic synthesis.





  • Synthesis Analysis



    • The synthesis of 2,3-Dichloro-5,6-dimethylpyrazine involves specific chemical reactions. Unfortunately, I do not have access to specific synthetic procedures for this compound. However, it can be synthesized through various methods, including chlorination reactions or other synthetic routes.





  • Molecular Structure Analysis



    • The molecular structure of 2,3-Dichloro-5,6-dimethylpyrazine consists of a pyrazine ring with two chlorine atoms and two methyl groups attached.

    • The compound’s structure can be visualized using the following 2D representation:





  • Chemical Reactions Analysis



    • 2,3-Dichloro-5,6-dimethylpyrazine participates in various chemical reactions, including oxidation and functionalization reactions.

    • It can be used as an oxidant in organic transformations, such as the dehydrogenation of alcohols and the functionalization of C–H bonds.





  • Physical And Chemical Properties Analysis



    • Melting point: 80-81°C (solvent: hexane)

    • Boiling point: 122-123°C (at 15 Torr)

    • Density: 1.337±0.06 g/cm³ (predicted)

    • Storage temperature: Under inert atmosphere, 2-8°C

    • Purity: 97%

    • Safety information: Warning (Hazard statements: H302-H315-H319-H335)

    • MSDS: Link




  • Scientific Research Applications

    Chemical Reactions and Synthesis

    • Synthesis of Di-N-oxides and Derivatives : 2,5-Dichloro-3,6-dimethylpyrazine is oxidized to di-N-oxide, facilitating hydrolysis and displacement reactions, useful in synthesizing compounds related to pulcherriminic acid (Blake & Sammes, 1970).
    • Formation of Hydrogen Bonded Chains : Complexation with dichloro-dihydroxy-p-benzoquinone leads to hydrogen-bonded chains without proton transfer, demonstrated through infrared, Raman, and neutron scattering spectra (Pawlukojć et al., 2011).
    • Syntheses and Reactions with Pyrazine Monoxides : Studies on various substituted pyrazine oxides, including dichloro-dimethylpyrazine, reveal insights into their chemical reactivity and potential applications in synthesizing different compounds (Ohta et al., 1979).

    Optoelectronic Properties and Device Applications

    • Optoelectronic Properties and Light-Emitting Devices : Derivatives of 2,5-di(aryleneethynyl)pyrazine, including 2,5-dibromo-3,6-dimethylpyrazine, exhibit significant optoelectronic properties, making them suitable for light-emitting devices (Zhao et al., 2004).

    Biological Activity and Interactions

    • DNA Strand-Breakage Activity : Compounds derived from 2,3-dihydro-5,6-dimethylpyrazine show DNA strand-breakage activity, indicating their potential biomedical applications and effects on cellular health (Yamaguchi et al., 2003).
    • Cellular Effects and Biodistribution : The effects of 2,3-dihydro-5,6-dimethylpyrazine derivatives on cell lines have been studied, revealing insights into their distribution and impact on various organs (Yamaguchi et al., 1999).

    Coordination Compounds and Crystal Structures

    • Copper(I) Coordination Compounds : New copper(I) coordination compounds with 2,3-dimethylpyrazine have been synthesized, offering insights into their structures, thermal properties, and potential applications in materials science (Jess & Näther, 2006).
    • Cocrystal Modification and Solidification Strategies : The application of cocrystal modification strategies to 2,3-dimethylpyrazine derivatives demonstrates their potential in improving the stability and applications of pyrazine spices (Yan et al., 2020).

    Safety And Hazards



    • 2,3-Dichloro-5,6-dimethylpyrazine is considered hazardous due to its flammability, acute oral toxicity, skin corrosion/irritation, and eye damage/irritation.

    • Precautions include avoiding skin and eye contact, not breathing dust, and seeking medical assistance if ingested.




  • Future Directions



    • Research on the applications of 2,3-Dichloro-5,6-dimethylpyrazine in organic synthesis continues to evolve. Investigating its use as a versatile oxidant and exploring novel reactions could lead to further advancements in synthetic chemistry.




    properties

    IUPAC Name

    2,3-dichloro-5,6-dimethylpyrazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H6Cl2N2/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZSOPOANLAMBETK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(N=C(C(=N1)Cl)Cl)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H6Cl2N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00510896
    Record name 2,3-Dichloro-5,6-dimethylpyrazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00510896
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    177.03 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,3-Dichloro-5,6-dimethylpyrazine

    CAS RN

    32493-79-1
    Record name 2,3-Dichloro-5,6-dimethylpyrazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00510896
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2,3-dichloro-5,6-dimethylpyrazine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    G Karmas, PE Spoerri - Journal of the American Chemical Society, 1956 - ACS Publications
    I. Nitration.—In 1953, we reported that 2-hydroxy-5, 6-diphenylpyrazine is readily nitrated in the 3-position under mild conditions and that 2-hydroxy-3, 6-diphenylpyrazine undergoes …
    Number of citations: 33 pubs.acs.org
    GC Papavassiliou - Lower-Dimensional Systems and Molecular …, 1990 - Springer
    Most of the known organic and metalloorganic crystalline conductors (and superconductors) have been based on the tetrathiafulvalene derivatives, transition-metal 1,2-dithiolenes and …
    Number of citations: 1 link.springer.com
    G Karmas - 1955 - search.proquest.com
    Studies on the chemical behavior of hydroxypyrazines have long been neglected because these compounds have, until recently, been difficult to preparee in 1949 RG Jones found that …
    Number of citations: 0 search.proquest.com

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